2-(1,3-Dioxolan-2-yl)-1-benzylimidazole

Description

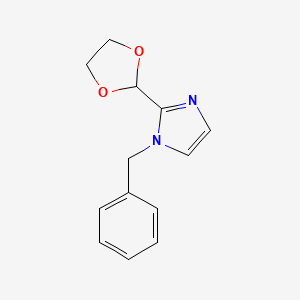

Structure

2D Structure

3D Structure

Properties

CAS No. |

25603-17-2 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-benzyl-2-(1,3-dioxolan-2-yl)imidazole |

InChI |

InChI=1S/C13H14N2O2/c1-2-4-11(5-3-1)10-15-7-6-14-12(15)13-16-8-9-17-13/h1-7,13H,8-10H2 |

InChI Key |

NHMQVNAGSIXJLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=NC=CN2CC3=CC=CC=C3 |

Origin of Product |

United States |

The Significance of Imidazole Containing Heterocycles in Organic Synthesis and Molecular Design

The imidazole (B134444) ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, holds a privileged position in chemistry. nih.govsciencepublishinggroup.com It is a fundamental component of several vital natural products, including the amino acid histidine, purines in DNA, and the neurotransmitter histamine. nih.govsciencepublishinggroup.com This prevalence in biological systems has spurred extensive research into synthetic imidazole derivatives, revealing a broad spectrum of pharmacological activities. researchgate.nettsijournals.com

The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature (acting as both a weak acid and a weak base), make it a versatile scaffold in molecular design. researchgate.netslideshare.net Its nitrogen atoms are adept at forming hydrogen bonds and coordinating with metal ions, enabling strong interactions with biological targets like enzymes and receptors. evitachem.com Consequently, imidazole derivatives have been successfully developed for a wide array of therapeutic applications. nih.govtsijournals.com In organic synthesis, the imidazole moiety serves as a crucial synthon, a building block for constructing more complex molecules. nih.govresearchgate.net

Reported Biological Activities of Imidazole Derivatives

| Activity | Description | Reference |

|---|---|---|

| Antifungal | Inhibits the growth of fungi; a core feature of azole antifungals like clotrimazole (B1669251) and miconazole. | nih.govtsijournals.com |

| Antibacterial | Effective against various bacterial strains. | researchgate.net |

| Anticancer | Shows potential in inhibiting the proliferation of cancer cells, with some derivatives acting as kinase inhibitors. | tsijournals.comnih.govnih.gov |

| Anti-inflammatory | Exhibits properties that reduce inflammation. | nih.govresearchgate.net |

| Antiviral | Shows activity against certain viruses. | researchgate.net |

| Antihypertensive | Can be used in the management of high blood pressure. | sciencepublishinggroup.com |

The Role of 1,3 Dioxolane Moieties As Synthetic Intermediates and Structural Units

The 1,3-dioxolane (B20135) ring is a five-membered cyclic acetal. wikipedia.org While it appears in some natural products, its primary significance in chemistry lies in its role as a versatile synthetic tool, particularly as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgorganic-chemistry.org

The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is an efficient and reversible reaction, typically catalyzed by acid. wikipedia.orgorganic-chemistry.org This transformation is crucial in multi-step syntheses where a reactive aldehyde or ketone needs to be shielded from reaction conditions that would otherwise alter it, such as reactions involving strong bases or nucleophiles. thieme-connect.de Once the desired transformations on other parts of the molecule are complete, the carbonyl group can be easily regenerated by acid-catalyzed hydrolysis. thieme-connect.de This stability under basic and neutral conditions makes the 1,3-dioxolane an indispensable intermediate in the synthesis of complex organic molecules. thieme-connect.de Beyond protection, dioxolanes are also used as polar aprotic solvents and as comonomers in the production of polyacetals. wikipedia.orgrsc.org

Applications of 1,3-Dioxolane Moieties in Organic Synthesis

| Application | Description | Reference |

|---|---|---|

| Protecting Group for Carbonyls | Masks the reactivity of aldehydes and ketones against nucleophiles, organometallics, and hydrides. Stable under basic, reductive, or oxidative conditions. | thieme-connect.de |

| Protecting Group for 1,2-Diols | Protects vicinal diols, allowing for selective reactions at other hydroxyl groups in polyol-containing molecules like carbohydrates. | organic-chemistry.org |

| Chiral Auxiliaries | When formed from chiral diols, dioxolanes can be used to induce stereoselectivity in subsequent reactions. | evitachem.com |

| Synthetic Intermediates | Acts as a stable intermediate that can be carried through multiple synthetic steps before deprotection to reveal the original carbonyl functionality. | evitachem.com |

Rationale for Investigating the Hybrid Structure: 2 1,3 Dioxolan 2 Yl 1 Benzylimidazole

The compound 2-(1,3-Dioxolan-2-yl)-1-benzylimidazole represents a classic example of molecular hybridization, a strategy where distinct structural motifs are combined to create a new chemical entity with potentially enhanced or novel properties. The rationale for its investigation stems from the unique contributions of each of its three components: the imidazole (B134444) ring, the 1,3-dioxolane (B20135) moiety, and the N-benzyl group.

The Imidazole Core : As established, this unit provides a well-documented scaffold for biological activity. evitachem.com

The N-Benzyl Group : The attachment of a benzyl (B1604629) group to the imidazole nitrogen enhances the molecule's lipophilicity (fat-solubility), which can significantly influence its pharmacokinetic properties, such as its ability to cross biological membranes. evitachem.com

The 2-(1,3-Dioxolan-2-yl) Group : This group is essentially a protected form of a carbaldehyde (an aldehyde group). Synthetically, the compound is an important intermediate. It can be prepared by the acid-catalyzed reaction of 1-benzyl-1H-imidazole-2-carbaldehyde with ethylene (B1197577) glycol. evitachem.com The dioxolane can then be hydrolyzed to release the reactive aldehyde, which can participate in a wide range of further chemical transformations. This makes This compound a valuable precursor for creating a library of more complex imidazole derivatives.

From a medicinal chemistry perspective, the combination aims to merge the biological potential of the imidazole ring with other features. The dioxolane component may enhance solubility and permeability across biological membranes, while the benzyl group modulates lipophilicity. evitachem.com

Physicochemical Properties of this compound

| Property | Observation | Reference |

|---|---|---|

| Appearance | Typically a solid or crystalline form. | evitachem.com |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethanol. | evitachem.com |

| Stability | Generally stable under ambient conditions but may degrade under extreme pH or temperature. | evitachem.com |

Exploration of 2 1,3 Dioxolan 2 Yl 1 Benzylimidazole As a Ligand and Precursor in Catalysis

Design and Synthesis of N-Heterocyclic Carbene (NHC) Ligands Derived from the Imidazole (B134444) Moiety.

No information is available on the use of 2-(1,3-Dioxolan-2-yl)-1-benzylimidazole in the design and synthesis of N-Heterocyclic Carbene ligands.

Precursor Role in NHC Generation.

There are no published studies detailing the role of this compound as a precursor for the generation of N-Heterocyclic Carbenes.

Influence of Substituents on NHC Stereoelectronic Properties.

Without the synthesis of NHC ligands from this specific precursor, there is no data on the influence of the 1-benzyl and 2-(1,3-dioxolan-2-yl) substituents on the stereoelectronic properties of any resulting NHC. General principles suggest that substituents on the NHC backbone significantly impact the ligand's steric bulk and electronic donating ability, which in turn affects the stability and reactivity of its metal complexes. st-andrews.ac.uksci-hub.stresearchgate.net However, specific data for this compound is not available.

Metal Complexation Studies with Transition Metals.

No research has been found detailing the complexation of ligands derived from this compound with transition metals.

Synthesis and Characterization of Coordination Compounds.

There are no reports on the synthesis and characterization of coordination compounds involving ligands derived from this compound.

Structural Analysis of Metal-Ligand Complexes.

As no such complexes have been synthesized, no structural analysis has been performed or reported.

Catalytic Applications of Derived Complexes in Organic Transformations.

In the absence of synthesized and characterized metal complexes, there are no studies on their application in catalytic organic transformations. The catalytic activity of metal-NHC complexes is highly dependent on the nature of the NHC ligand and the metal center. bohrium.comcore.ac.uknih.gov

Homogeneous Catalysis for C-C, C-N, and C-O Bond Formations

Homogeneous catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. Carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond formations are fundamental transformations, often catalyzed by transition metal complexes, particularly those of palladium and copper. The ligands employed in these catalytic systems are crucial for their success.

While the imidazole scaffold is a well-established component of ligands for such reactions, specific studies detailing the application of this compound as a ligand in homogeneous catalysis for C-C, C-N, or C-O bond formations are not prominent in the current body of scientific literature. Generally, N-heterocyclic compounds can coordinate to metal centers through a nitrogen donor atom. More commonly, imidazole derivatives are converted into imidazolium (B1220033) salts, which then serve as precursors to N-heterocyclic carbene (NHC) ligands. These NHC ligands are highly effective in a wide range of cross-coupling reactions, but the deployment of this specific dioxolane-substituted imidazole in this capacity has not been documented.

Asymmetric Catalysis Utilizing Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. This is often achieved by employing chiral ligands that create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

The structure of this compound is amenable to the introduction of chirality. The 1,3-dioxolane (B20135) ring can be synthesized from enantiopure diols, which would render the entire molecule chiral. Indeed, stereoisomers such as the (R,R) and (S,S) forms of the compound have been synthesized and shown to exhibit different biological activities. evitachem.com This confirms the existence of chiral derivatives.

Despite the availability of these chiral versions, their application as ligands in asymmetric catalysis has not been reported in published research. The principle of using such a molecule would involve coordinating the chiral ligand to a metal and then employing the resulting complex to catalyze a reaction, with the expectation that the ligand's chirality would be transferred to the product, resulting in an enantiomeric excess (ee). However, no specific examples or data on the efficacy of chiral this compound derivatives in asymmetric transformations are currently available.

Mechanistic Investigations of Catalytic Cycles Involving the Compound or its Derivatives

Understanding the mechanism of a catalytic cycle is critical for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the active catalytic species, intermediates, and transition states, as well as determining the rate-limiting step of the reaction.

Given the absence of reported catalytic applications for this compound or its derivatives, no specific mechanistic investigations are available. The discussion below is therefore based on general principles of catalysis involving related imidazole-based ligands.

Identification of Active Catalytic Species

For any catalytic cycle to commence, a catalytically active species must be generated from a stable precatalyst. If this compound were to be used as a ligand, the active species would be a transition metal complex incorporating this molecule.

Two primary modes of coordination could be envisioned:

N-Donor Ligand: The most straightforward role would be as a simple N-donor ligand, where the lone pair of electrons on one of the imidazole nitrogen atoms coordinates to the metal center. Benzimidazole-containing molecules are known to act as effective ligands for transition metals. nih.gov

N-Heterocyclic Carbene (NHC) Ligand: A more common application for imidazole derivatives in modern catalysis is as precursors to NHC ligands. This would require a modification of the starting molecule to form an imidazolium salt. Deprotonation of this salt would generate a carbene at the C2 position, which is a powerful σ-donor ligand. However, the presence of the dioxolane group at the C2 position in the specified compound prevents its direct use as a precursor to a conventional C2-bound NHC.

Without experimental or computational studies on catalytic systems employing this compound, the precise structure of any potential active species remains hypothetical.

Elucidation of Reaction Pathways and Rate-Determining Steps

The reaction pathway and rate-determining step are unique to each specific catalytic reaction. For example, in a typical palladium-catalyzed cross-coupling cycle, the key steps are oxidative addition, transmetalation, and reductive elimination. The rate-determining step could be any of these, depending on the substrates, the ligand, and the reaction conditions.

As no specific catalytic reactions involving this compound as a ligand have been documented, it is not possible to elucidate a corresponding reaction pathway or identify a rate-determining step. Such an analysis would require detailed kinetic studies, isolation or spectroscopic observation of intermediates, and potentially computational modeling of a specific, functioning catalytic system.

Derivatization and Structure Reactivity/selectivity Relationship Studies

Regioselective Functionalization of the Imidazole (B134444) Ring

The functionalization of the imidazole ring of 2-(1,3-Dioxolan-2-yl)-1-benzylimidazole is primarily achieved through regioselective metalation, particularly lithiation. This approach takes advantage of the acidic proton at the C2 position of the imidazole ring, which can be selectively abstracted by a strong base.

Directed ortho-metalation is a key strategy for the regioselective functionalization of benzyl (B1604629) imidazoles. The process typically involves the use of a strong lithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The N-benzyl group directs the deprotonation to the C2 position of the imidazole ring. The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups at this position. For instance, quenching the lithiated species with deuterium (B1214612) oxide (CD₃OD) can be used to confirm the position of metalation through deuterium incorporation. figshare.com

Subsequent reaction with electrophiles allows for the introduction of a wide range of substituents. For example, treatment with aldehydes or ketones yields secondary or tertiary alcohols, respectively. figshare.com This method provides a reliable route to novel derivatives with potential applications as organocatalysts or biologically active molecules. figshare.com

Table 1: Regioselective Functionalization of the Imidazole Ring

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 1. n-BuLi2. Benzaldehyde | THF, -78°C to rt | 2-(hydroxy(phenyl)methyl)-1-benzylimidazole derivative | figshare.com |

Chemical Modifications of the Benzyl Substituent

Modifications to the benzyl substituent on the N1 position of the imidazole ring offer another avenue for derivatization, significantly influencing the molecule's steric and electronic properties. These modifications can impact the compound's biological activity and its behavior in chemical reactions. lookchem.com

Synthetic strategies often involve the initial synthesis of a substituted benzylamine (B48309), which is then used to construct the imidazole ring or is alkylated onto an existing imidazole core. evitachem.comresearchgate.net The electronic nature of the substituents on the phenyl ring of the benzyl group can be varied, with both electron-donating and electron-withdrawing groups being incorporated to study their effects. For example, the introduction of methoxy (B1213986) or diethylamino groups on the phenyl ring has been shown to modulate the activity of related imidazole derivatives in biological systems. lookchem.com

These modifications can provide additional sites for hydrogen bonding or alter the lipophilicity of the molecule, which can be crucial for its interaction with biological targets. lookchem.com The synthesis of a library of compounds with diverse benzyl substituents allows for a systematic investigation of structure-activity relationships. lookchem.comnih.gov

Table 2: Examples of Modified Benzyl Substituents

| Benzyl Substituent | Rationale for Modification | Potential Impact | Reference |

|---|---|---|---|

| 4-Methoxybenzyl | Introduce hydrogen bond acceptor, alter electronics | Modulate binding affinity to biological targets | lookchem.com |

| 4-(Diethylamino)benzyl | Increase basicity and polarity | Enhance biological activity and solubility | lookchem.com |

Alterations and Transformations of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring serves as a protected form of a carbonyl group and can be subjected to various transformations to unmask the aldehyde or introduce further complexity. The stability of the dioxolane ring is pH-dependent, being stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions. rasayanjournal.co.inresearchgate.net

Acid-catalyzed hydrolysis is a common transformation, converting the 2-(1,3-dioxolan-2-yl) group back to a formyl group (an aldehyde). This reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric acid. rasayanjournal.co.in The resulting 1-benzylimidazole-2-carbaldehyde is a versatile intermediate for further synthetic manipulations, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form new carbon-carbon bonds.

Furthermore, the dioxolane moiety itself can be derived from different diols during the synthesis, introducing chirality or other functionalities. For example, using chiral diols can lead to the formation of enantiomerically pure dioxolanes, which can be important for stereoselective synthesis and biological applications. evitachem.com The reaction of 1,2-diols with ketones can also be used to form substituted dioxolanes, offering another point of diversification. rasayanjournal.co.in

Table 3: Transformations of the 1,3-Dioxolane Moiety

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | HCl (aq), MeOH | 1-Benzylimidazole-2-carbaldehyde | rasayanjournal.co.in |

| Acetalization | Ethylene (B1197577) glycol, p-toluenesulfonic acid | This compound | evitachem.com |

Investigation of the Impact of Structural Variations on Reaction Pathways and Selectivity

The systematic variation of the different structural components of this compound has a profound impact on its reactivity and the selectivity of its transformations. Structure-activity relationship (SAR) and structure-reactivity studies are crucial for understanding these effects and for designing derivatives with desired properties. nih.govnih.govresearchgate.net

Impact of Imidazole Ring Substitution: Functionalization at the C2 position directly influences the electronic nature of the imidazole ring. Introducing electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its nucleophilicity. pharmaguideline.com The steric bulk of the C2 substituent can also direct the regioselectivity of further reactions on the imidazole or benzyl rings.

Impact of Benzyl Substituent Variation: Substituents on the benzyl ring can influence the reactivity of the imidazole core through inductive and resonance effects. Electron-withdrawing groups on the benzyl ring can increase the acidity of the C2 proton of the imidazole, potentially facilitating its deprotonation. lookchem.com Conversely, electron-donating groups can increase the electron density on the imidazole ring. These electronic effects can alter the rates and pathways of reactions involving the imidazole moiety.

Impact of Dioxolane Moiety Alterations: The nature of the dioxolane ring can influence the steric environment around the C2 position of the imidazole. Bulky substituents on the dioxolane can hinder the approach of reagents to the imidazole ring, affecting reaction rates and selectivity. nih.gov The inherent chirality of a substituted dioxolane ring can be used to induce stereoselectivity in reactions at the imidazole C2 position or at other prochiral centers in the molecule. evitachem.com

Q & A

Q. What synergistic effects are observed when combining this compound with known therapeutic agents?

- Combination Therapy : Screen with β-lactam antibiotics (e.g., ampicillin) against drug-resistant E. coli. Synergy quantified via FIC index (<0.5 indicates potentiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.